TCO-carbonylamino-benzamido-PEG3 NHS ester
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Overview
Description
TCO-carbonylamino-benzamido-PEG3 NHS ester: is a polyethylene glycol (PEG) linker that contains a trans-cyclooctene (TCO) moiety and a N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, molecular imaging, and cell-based diagnostics due to its high reactivity and specificity . The hydrophilic PEG spacer in the compound increases water solubility and reduces steric hindrance during ligation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-carbonylamino-benzamido-PEG3 NHS ester typically involves the following steps:
PEGylation: The PEG chain is first functionalized with a TCO moiety.
Amidation: The PEG-TCO intermediate is then reacted with a benzamido group.
NHS Ester Formation: Finally, the benzamido-PEG-TCO compound is converted to the NHS ester form using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are functionalized with TCO.
Automated Amidation: Automated systems are used for the amidation step to ensure consistency and efficiency.
NHS Esterification: The final step involves converting the intermediate to the NHS ester form using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Cycloaddition Reactions: The TCO moiety undergoes rapid and selective cycloaddition with tetrazine compounds.
Common Reagents and Conditions:
Substitution: Primary amines, mild bases (e.g., triethylamine), and solvents like dimethylformamide (DMF).
Cycloaddition: Tetrazine derivatives, aqueous or organic solvents, and room temperature conditions.
Major Products:
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Cycloadducts: Resulting from the cycloaddition of TCO with tetrazine
Scientific Research Applications
Chemistry
Bioconjugation: Used to label antibodies, proteins, and other macromolecules with TCO moieties.
Click Chemistry: Facilitates rapid and efficient click chemistry reactions with tetrazine compounds.
Biology
Molecular Imaging: Employed in the development of imaging agents for tracking biological processes.
Cell-Based Diagnostics: Utilized in diagnostic assays to detect specific biomolecules.
Medicine
Drug Delivery: Enhances the delivery of therapeutic agents by improving solubility and reducing immunogenicity.
Therapeutic Development: Used in the synthesis of targeted therapies and bioconjugates.
Industry
Material Science: Applied in the development of advanced materials with improved properties.
Cross-Linking Techniques: Used in the production of cross-linked polymers and hydrogels.
Mechanism of Action
Mechanism
NHS Ester Reactivity: The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of TCO moieties to biomolecules.
TCO-Tetrazine Ligation: The TCO moiety undergoes rapid and selective cycloaddition with tetrazine compounds, enabling efficient bioconjugation and molecular imaging
Molecular Targets and Pathways
Primary Amines: The NHS ester targets primary amines on proteins and other biomolecules.
Tetrazine Compounds: The TCO moiety specifically reacts with tetrazine derivatives, forming stable cycloadducts.
Comparison with Similar Compounds
Similar Compounds
TCO-carbonylamino-benzamido-PEG4 NHS ester: Similar structure but with a longer PEG spacer.
TCO-carbonylamino-benzyl NHS ester: Contains a benzyl group instead of a benzamido group.
TCO-PEG-NHS ester: Lacks the benzamido group, offering different reactivity and properties
Uniqueness
Hydrophilic PEG Spacer: Increases water solubility and reduces steric hindrance.
High Reactivity: The TCO moiety provides exceptional reactivity with tetrazine compounds.
Versatility: Suitable for a wide range of applications in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O10/c33-25-12-13-26(34)32(25)42-27(35)14-16-38-18-20-40-21-19-39-17-15-30-28(36)22-8-10-23(11-9-22)31-29(37)41-24-6-4-2-1-3-5-7-24/h1-2,8-11,24H,3-7,12-21H2,(H,30,36)(H,31,37)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTELZLXXTKERGZ-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O10 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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